Bromperidol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El bromperidol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los derivados de butirofenona.

Biología: Investigado por sus efectos sobre los receptores de dopamina y las vías de neurotransmisores.

Medicina: Se utiliza principalmente en el tratamiento de la esquizofrenia y otros trastornos psicóticos.

Mecanismo De Acción

El bromperidol ejerce sus efectos antagonizando los receptores de dopamina en el cerebro, particularmente los receptores D2 . Este antagonismo reduce los efectos de la dopamina, que se cree que está hiperactiva en individuos con trastornos psicóticos. El compuesto también tiene cierta afinidad por los receptores de serotonina, lo que contribuye a sus efectos antipsicóticos .

Compuestos similares:

Haloperidol: Otro antipsicótico de butirofenona con un mecanismo de acción similar.

Clorpromazina: Un antipsicótico de fenotiazina con una actividad receptora más amplia.

Flufenazina: Un derivado de piperazina con propiedades antipsicóticas similares.

Singularidad: El this compound es único en su alta afinidad por los receptores de dopamina y su inicio de acción relativamente rápido en comparación con otros antipsicóticos . También tiene una forma de éster de acción prolongada, el decanoato de this compound, que se utiliza para inyecciones de depósito .

Análisis Bioquímico

Biochemical Properties

Bromperidol possesses similar pharmacodynamic properties to haloperidol, which is consistent with central antidopaminergic activity . In vitro and in vivo studies have shown that this compound has a high affinity for central dopamine receptors . This suggests that this compound interacts with dopamine receptors in the brain, influencing biochemical reactions related to dopamine signaling .

Cellular Effects

This compound is primarily used to treat positive symptoms of psychosis, including perceptual abnormalities (hallucinations) and fixed, false, irrational beliefs (delusions) These effects suggest that this compound influences cell function by modulating the activity of neurons in the brain

Molecular Mechanism

It is known to have a high affinity for central dopamine receptors, suggesting that it may exert its effects at the molecular level through binding interactions with these receptors This could potentially lead to the inhibition or activation of enzymes and changes in gene expression related to dopamine signaling

Temporal Effects in Laboratory Settings

One study suggests that this compound is well-tolerated in animal models, indicating potential stability and minimal degradation over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is known that this compound is well absorbed following oral administration, although extensive first-pass metabolism reduces bioavailability to about 50% of the dose .

Transport and Distribution

Following intravenous administration, radiolabelled this compound was widely distributed to various organs in dogs . In particular, uptake into brain tissue was rapid and prolonged .

Subcellular Localization

Given its high affinity for central dopamine receptors, it is likely that this compound localizes to areas of the brain where these receptors are present .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: . Las condiciones de reacción típicamente involucran el uso de solventes como etanol y catalizadores para facilitar las reacciones.

Métodos de producción industrial: La producción industrial del bromperidol a menudo involucra el uso de polímeros de alto peso molecular para formulaciones de liberación sostenida. Por ejemplo, el this compound se puede incorporar a una base compuesta de ácido poliláctico o ácido poli(láctico-co-glicólico) para crear una preparación de microesferas de liberación sostenida .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromperidol sufre diversas reacciones químicas, entre ellas:

Oxidación: El this compound se puede oxidar para formar su derivado N-óxido correspondiente.

Reducción: Las reacciones de reducción pueden convertir el this compound en su forma reducida, afectando su actividad farmacológica.

Sustitución: La halogenación y otras reacciones de sustitución pueden modificar los átomos de bromo o flúor en el compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como bromo o cloro en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del this compound, como sus formas N-óxido y reducidas .

Comparación Con Compuestos Similares

Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action.

Chlorpromazine: A phenothiazine antipsychotic with broader receptor activity.

Fluphenazine: A piperazine derivative with similar antipsychotic properties.

Uniqueness: Bromperidol is unique in its high affinity for dopamine receptors and its relatively rapid onset of action compared to other antipsychotics . It also has a long-acting ester form, this compound decanoate, which is used for depot injections .

Propiedades

IUPAC Name |

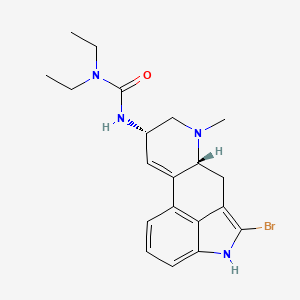

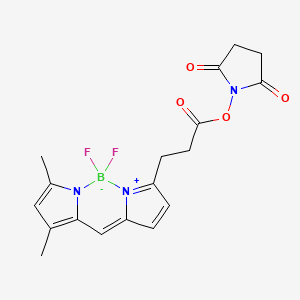

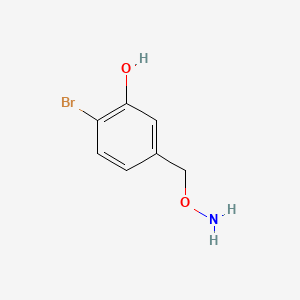

4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLNONIVDFXQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022690 | |

| Record name | Bromperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10457-90-6 | |

| Record name | Bromperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromperidol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bromperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYH6F7I22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is bromperidol's primary mechanism of action?

A1: this compound primarily exerts its antipsychotic effects by acting as a dopamine D2 receptor antagonist. [, ] This means it blocks dopamine from binding to these receptors, primarily in the mesolimbic pathway of the brain, which is thought to be responsible for the positive symptoms of schizophrenia. []

Q2: Does this compound affect other neurotransmitter systems?

A2: While this compound demonstrates high affinity for dopamine D2 receptors, studies suggest it can also interact with other neurotransmitter systems, including serotonin and histamine receptors, albeit with lower affinity. [, ] This broader interaction profile may contribute to its overall clinical effects and side effect profile. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H23BrFNO2 and a molecular weight of 420.33 g/mol. []

Q4: Are there any available spectroscopic data for this compound?

A4: Yes, several studies utilize various spectroscopic techniques to characterize this compound. Mass spectrometry has been used to analyze its fragmentation pattern and identify metabolites. [, ] Gas chromatography coupled with electron capture detection and high-performance liquid chromatography have been employed to quantify this compound levels in biological samples. [, ]

Q5: How is this compound absorbed and distributed in the body?

A5: this compound exhibits slow absorption following oral administration, reaching peak plasma concentrations between 1.5 to 4 hours. [, ] It displays wide distribution throughout the body, crossing the blood-brain barrier to reach its target site in the central nervous system. [, ]

Q6: How is this compound metabolized and excreted?

A6: this compound undergoes extensive metabolism, primarily in the liver. [, ] Unlike rats and dogs, where oxidative N-dealkylation is the major metabolic pathway, humans predominantly metabolize this compound through conjugation with glucuronic acid, forming the O-glucuronide conjugate as the primary metabolite. [, , , ] Excretion occurs primarily through urine and feces. [, , ]

Q7: Are there any known drug interactions with this compound?

A7: Yes, research shows potential for drug interactions. Levomepromazine, a sedative, can elevate this compound plasma levels by inhibiting its metabolism. [, ] Similarly, itraconazole, a CYP3A4 inhibitor, can significantly increase both haloperidol and this compound plasma concentrations. [] Concomitant use of these medications requires careful monitoring for potential adverse effects. [, ]

Q8: How does this compound compare to haloperidol in terms of efficacy and side effects?

A8: Clinical trials comparing this compound and haloperidol have shown similar efficacy in treating psychotic symptoms. [, , ] Both drugs can cause extrapyramidal side effects, but some studies suggest this compound might have a milder sedative effect and potentially a slightly more favorable side effect profile. [, ]

Q9: What are the challenges in formulating this compound?

A9: this compound's low water solubility poses a challenge in formulation development, potentially affecting its dissolution and absorption. [] Research focuses on exploring formulation strategies to enhance solubility and bioavailability. []

Q10: Are there any ongoing research areas for this compound?

A10: Further research is needed to understand the long-term effects of this compound, particularly its impact on cognitive function and metabolic parameters. [] Additionally, exploring novel drug delivery systems, such as nanoparticles, could potentially enhance its therapeutic efficacy and minimize side effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

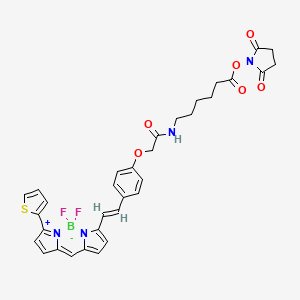

![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)

![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)